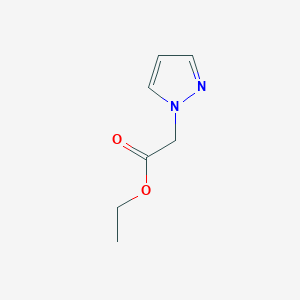

Ethyl 2-(1H-pyrazol-1-yl)acetate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

ethyl 2-pyrazol-1-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-11-7(10)6-9-5-3-4-8-9/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHJVNBWAGPXSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404028 | |

| Record name | Ethyl (1H-pyrazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10199-61-8 | |

| Record name | Ethyl 1H-pyrazole-1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10199-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (1H-pyrazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of Ethyl 2-(1H-pyrazol-1-yl)acetate

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-(1H-pyrazol-1-yl)acetate

Introduction

This compound is a heterocyclic organic compound featuring a pyrazole ring N-substituted with an ethyl acetate group. As a derivative of pyrazole, a core structure in many pharmaceutically active compounds, this molecule serves as a valuable building block in medicinal chemistry and drug discovery. Its physicochemical properties are critical for understanding its behavior in biological systems, guiding lead optimization, and developing synthetic routes. This document provides a comprehensive overview of its known properties, supported by experimental protocols and logical workflows.

Physicochemical and Computational Data

The fundamental physicochemical characteristics of this compound determine its solubility, permeability, and potential for intermolecular interactions. The data presented below, largely derived from computational models, offers key insights for researchers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 10199-61-8 | [1] |

| Molecular Formula | C₇H₁₀N₂O₂ | [1] |

| Molecular Weight | 154.17 g/mol | [1] |

| LogP (octanol/water) | 0.4462 | [1] |

| Topological Polar Surface Area (TPSA) | 44.12 Ų | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 3 | [1] |

| SMILES | CCOC(=O)CN1C=CC=N1 |[1] |

Caption: Overview of key physicochemical properties.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines protocols for the synthesis and characterization of this compound.

Synthesis Protocol: N-Alkylation of Pyrazole

The synthesis of this compound is typically achieved via the N-alkylation of a pyrazole ring with an appropriate ethyl haloacetate. The following protocol is adapted from a similar synthesis of a substituted pyrazole acetate.[2]

1. Materials and Reagents:

-

Pyrazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Ethyl bromoacetate

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methylene chloride

-

Magnesium sulfate (MgSO₄)

-

Water (deionized)

-

Ethyl acetate

-

Hexane

2. Procedure:

-

To a slurry of sodium hydride (1.2 eq.) in anhydrous DMF at room temperature, add a solution of pyrazole (1.0 eq.) in DMF.

-

Stir the resulting mixture for 1 hour at room temperature to ensure complete deprotonation of the pyrazole.

-

Add ethyl bromoacetate (1.0 eq.) to the reaction mixture.

-

Heat the reaction to approximately 100°C for 2 hours.

-

After cooling to room temperature, pour the reaction mixture into water.

-

Extract the aqueous layer with methylene chloride.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]

3. Purification:

-

The resulting crude oil can be purified using silica gel column chromatography, typically with a mobile phase such as 25% ethyl acetate in hexane, to isolate the desired N1-substituted product.[2]

Caption: General workflow for the synthesis of this compound.

Characterization Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a definitive analytical method for confirming the identity and purity of volatile and semi-volatile compounds like this compound. The following is a standard operating procedure that can be applied for its analysis.[3]

1. Sample Preparation:

-

Prepare a stock solution of the synthesized compound at a concentration of 1 mg/mL in a suitable solvent (e.g., ethyl acetate or dichloromethane).

-

Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.

-

Transfer the final diluted solution to an autosampler vial for analysis.[3]

2. GC-MS Instrumentation and Parameters:

-

Gas Chromatograph:

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL

-

Split Mode: Splitless or a high split ratio (e.g., 50:1)

-

Oven Program: Initial temperature of 50°C, hold for 1 minute. Ramp at 10°C/min to 300°C. Hold at 300°C for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]

-

-

Mass Spectrometer:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Solvent Delay: 3-5 minutes.[3]

-

3. Data Analysis:

-

The resulting mass spectrum is analyzed to identify the molecular ion peak (M+) and characteristic fragmentation patterns, which can be compared against theoretical values or library data to confirm the structure of this compound.

Caption: Experimental workflow for GC-MS analysis.

Biological Context and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, pyrazole derivatives are known to exhibit a wide range of biological activities. They are often investigated as inhibitors of enzymes such as lactate dehydrogenase (LDH), which plays a role in cancer metabolism.[4] The development of pyrazole-based inhibitors often involves a structured discovery process.

Caption: Logical workflow for pyrazole-based inhibitor discovery.

References

Ethyl 2-(1H-pyrazol-1-yl)acetate molecular structure and weight

An In-depth Technical Guide to Ethyl 2-(1H-pyrazol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a representative synthesis protocol for this compound, a heterocyclic compound of interest in chemical research and drug discovery.

Molecular Structure and Properties

This compound is a chemical compound featuring a pyrazole ring N-substituted with an ethyl acetate group. The pyrazole moiety is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a common scaffold in many biologically active molecules.

Quantitative Data Summary

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 10199-61-8 | [1] |

| Molecular Formula | C₇H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 154.17 g/mol | [1][2][3][4] |

| SMILES | CCOC(=O)CN1C=CC=N1 | [1] |

| Purity | Commercially available at ≥95% | [1][3] |

| Topological Polar Surface Area (TPSA) | 44.12 Ų | [1] |

| logP | 0.4462 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 3 | [1] |

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted in the following diagram.

Experimental Protocols

Synthesis of this compound

The following protocol is a representative method for the N-alkylation of pyrazole to synthesize this compound, adapted from procedures for analogous compounds[5][6]. This reaction involves the substitution of a hydrogen atom on one of the nitrogen atoms of the pyrazole ring with an ethyl acetate group.

Materials and Reagents:

-

1H-Pyrazole

-

Ethyl bromoacetate

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (for extraction)

-

Hexane (for chromatography)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) (for drying)

-

Silica gel for column chromatography

Experimental Workflow Diagram

Procedure:

-

To a stirred solution of 1H-pyrazole (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add a suitable base such as sodium hydride (1.2 equivalents) or anhydrous potassium carbonate (2 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the resulting mixture for approximately 1 hour at room temperature to ensure the complete formation of the pyrazole anion.

-

Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.

-

After the addition is complete, heat the reaction mixture (e.g., to 100°C) for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water to quench the reaction.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a solvent system such as ethyl acetate in hexane to yield pure this compound.[5]

Safety Precautions:

-

Sodium hydride is a highly flammable and reactive substance; handle with extreme care in an inert, dry environment.

-

Ethyl bromoacetate is a lachrymator and should be handled in a well-ventilated fume hood.

-

DMF is a skin irritant; appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn at all times.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 2-(1H-pyrazol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of Ethyl 2-(1H-pyrazol-1-yl)acetate. Due to the absence of publicly available, experimentally verified ¹H and ¹³C NMR data for this specific compound in the searched scientific literature and chemical databases, this document serves as a template. It outlines the expected spectral features, provides a standardized experimental protocol for data acquisition, and includes a structural diagram for reference. The provided tables and visualizations are placeholders that can be populated with experimental data once it is obtained.

Chemical Structure

The foundational step in NMR spectral analysis is the understanding of the molecule's chemical structure. The structure of this compound is presented below, with atoms numbered for clarity in subsequent spectral assignments.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

The following table outlines the anticipated proton NMR signals for this compound. The chemical shifts (δ) are predicted based on the analysis of similar chemical structures and established NMR principles. The multiplicity (e.g., s = singlet, d = doublet, t = triplet, q = quartet) and coupling constants (J) are also estimated.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 (pyrazole) | 7.5 - 7.7 | d | 1.5 - 2.5 | 1H |

| H-5 (pyrazole) | 7.4 - 7.6 | d | 2.0 - 3.0 | 1H |

| H-4 (pyrazole) | 6.2 - 6.4 | t | 2.0 - 2.5 | 1H |

| CH₂ (acetate) | 5.0 - 5.2 | s | - | 2H |

| O-CH₂ (ethyl) | 4.1 - 4.3 | q | 7.0 - 7.2 | 2H |

| CH₃ (ethyl) | 1.2 - 1.4 | t | 7.0 - 7.2 | 3H |

Predicted ¹³C NMR Spectral Data

This section details the expected carbon-13 NMR signals. Chemical shifts are estimated based on the carbon environment within the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | 168 - 172 |

| C-5 (pyrazole) | 138 - 142 |

| C-3 (pyrazole) | 128 - 132 |

| C-4 (pyrazole) | 105 - 109 |

| O-CH₂ (ethyl) | 60 - 64 |

| N-CH₂ (acetate) | 50 - 54 |

| CH₃ (ethyl) | 13 - 17 |

Experimental Protocol: NMR Spectroscopy

The following provides a detailed, standardized methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound. Adherence to this protocol will ensure data quality and reproducibility.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), ensuring the sample is fully soluble.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in the pipette during transfer.

Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Probe: A standard 5 mm broadband probe.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

¹H NMR Acquisition

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient.

¹³C NMR Acquisition

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon.

-

Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width: A spectral width of approximately 200-220 ppm.

Data Processing

-

Fourier Transformation: Apply an exponential multiplication (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually phase the transformed spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Peak Picking and Integration: Identify all significant peaks and, for the ¹H spectrum, integrate the peak areas to determine the relative number of protons.

Visualization of NMR Signal Assignments

The following diagram illustrates the logical relationship between the molecular structure and its expected NMR signals. This provides a clear visual guide for spectral interpretation.

Caption: Predicted NMR signal assignments for this compound.

Conclusion

This technical guide provides a framework for the ¹H and ¹³C NMR analysis of this compound. While experimentally determined data is not currently available in the public domain, the predicted spectral data and detailed experimental protocol herein offer a robust starting point for researchers. The provided structural and assignment diagrams serve as valuable visual aids for the interpretation of future experimental results. It is recommended that researchers acquiring NMR data for this compound compare their findings with the predictions outlined in this guide to facilitate a comprehensive structural elucidation.

Key Starting Materials for Pyrazole Derivative Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential starting materials and synthetic strategies for the preparation of pyrazole derivatives, a class of heterocyclic compounds of paramount importance in medicinal chemistry and drug discovery. This document details the primary synthetic routes, provides specific experimental protocols, summarizes quantitative data, and illustrates key reaction workflows and biological signaling pathways.

Core Synthetic Strategies and Key Starting Materials

The synthesis of the pyrazole ring is a well-established area of organic chemistry with several reliable methods. The choice of starting materials is dictated by the desired substitution pattern on the final pyrazole derivative. The most fundamental and widely employed strategies involve the condensation of a binucleophilic hydrazine source with a 1,3-dielectrophilic component.

1,3-Dicarbonyl Compounds: The Knorr Pyrazole Synthesis

The most traditional and versatile method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] This reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[3]

Key starting materials in this category include:

-

β-Diketones: Symmetrical or unsymmetrical diketones are frequently used, with the potential for regioisomeric products when using unsymmetrical diketones.[4]

-

β-Ketoesters: These readily available starting materials react with hydrazines to form pyrazolones, which are tautomers of hydroxypyrazoles.[5][6]

-

β-Ketoaldehydes and their synthetic equivalents.

α,β-Unsaturated Carbonyl Compounds

Another significant class of starting materials for pyrazole synthesis is α,β-unsaturated aldehydes and ketones , often referred to as chalcones. The reaction with hydrazines proceeds via a Michael addition followed by cyclization and oxidation or elimination to afford the pyrazole ring.[7] This method allows for the synthesis of a wide variety of substituted pyrazoles.

β-Enaminones

β-Enaminones serve as versatile precursors for the synthesis of pyrazoles. Their reaction with hydrazines provides a straightforward route to pyrazole derivatives, often with high regioselectivity.[8][9] The enamine moiety activates the carbonyl group for nucleophilic attack by the hydrazine.

Other Key Starting Materials

Beyond the three major classes mentioned above, other starting materials are also employed for the synthesis of pyrazoles, including:

-

Acetylenic Ketones: The reaction of acetylenic ketones with hydrazines is a known method for pyrazole synthesis, although it can lead to mixtures of regioisomers.[7]

-

Diazo Compounds: The 1,3-dipolar cycloaddition of diazo compounds with alkynes, known as the Pechmann pyrazole synthesis, is another important route.[7]

-

Multicomponent Reactions: Modern synthetic approaches often utilize multicomponent reactions where three or more starting materials are combined in a one-pot synthesis to generate complex pyrazole derivatives with high efficiency.[10][11]

Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis of pyrazole derivatives from the key starting materials discussed above.

Knorr Pyrazole Synthesis from a β-Ketoester

Synthesis of 5-Phenyl-3-methyl-1H-pyrazol-3(2H)-one

This protocol describes the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[5][6]

-

Materials:

-

Ethyl benzoylacetate (3 mmol)

-

Hydrazine hydrate (6 mmol)

-

1-Propanol (3 mL)

-

Glacial acetic acid (3 drops)

-

Water

-

-

Procedure:

-

In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

-

Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

-

Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.

-

Once the ketoester starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring.

-

Turn off the heat and allow the mixture to cool slowly to room temperature while stirring for 30 minutes to facilitate the precipitation of the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of water and allow it to air dry.

-

Pyrazole Synthesis from an α,β-Unsaturated Ketone (Chalcone)

General Procedure for the Synthesis of 3,5-Diaryl-1H-pyrazoles

This protocol outlines a general method for the synthesis of pyrazoles from chalcones and hydrazine hydrate.[12]

-

Materials:

-

Substituted Chalcone (1 equivalent)

-

Hydrazine hydrate (2 equivalents)

-

Glacial acetic acid

-

Ethanol

-

-

Procedure:

-

Dissolve the chalcone (1 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (2 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 6-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent like ethanol.

-

Pyrazole Synthesis from a β-Enaminone

General Procedure for the Synthesis of Substituted Pyrazoles

This protocol describes a general method for the synthesis of pyrazoles from β-enaminones and hydrazine hydrate.[1][13]

-

Materials:

-

β-Enaminone (1 equivalent)

-

Hydrazine hydrate (1.2 equivalents)

-

Ethanol or Acetic Acid

-

-

Procedure:

-

Dissolve the β-enaminone (1 equivalent) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

-

Add hydrazine hydrate (1.2 equivalents) to the solution.

-

Reflux the reaction mixture for the time required for the reaction to complete (monitor by TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, filter it directly. Otherwise, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Data Presentation: Quantitative Analysis of Pyrazole Synthesis

The following tables summarize quantitative data for the synthesis of various pyrazole derivatives, providing a comparative overview of different synthetic methods, reaction conditions, and yields.

Table 1: Knorr Pyrazole Synthesis from 1,3-Dicarbonyl Compounds

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |

| Ethyl benzoylacetate | Hydrazine hydrate | Acetic acid / 1-Propanol | 100°C, 1 hour | 79 | [5] |

| Acetylacetone | Phenylhydrazine | Acetic acid / Ethanol | Reflux | High | [4] |

| 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione | 4-Sulfamoylphenylhydrazine HCl | Methanol | 65°C, 10 hours | 94.3 | [14] |

| Ethyl acetoacetate | Phenylhydrazine | Nano-ZnO / Solvent-free | 80°C, 30 min | 95 | [7] |

| 1,3-Diketones | Oxamic acid thiohydrazides | I2, TsOH / CH3CN | Room temp, 48 hours | 83 | [15] |

Table 2: Synthesis of Pyrazoles from α,β-Unsaturated Ketones

| α,β-Unsaturated Ketone | Hydrazine Derivative | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |

| β-Arylchalcones | Hydrazine hydrate | H2O2, then dehydration | - | - | [7] |

| Chalcone derivatives | Hydrazine hydrate | Acetic acid / Ethanol | Reflux, 6-8 hours | Good to excellent | [12] |

| Chalcones | Arylhydrazines | Cu-g-C3N4 / DMF | 100°C, 12 hours | 82 | [7] |

Table 3: Synthesis of Commercially Important Pyrazole Derivatives

| Drug | Key Starting Materials | Key Reaction Step | Yield (%) | Reference |

| Celecoxib | 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione, 4-Sulfamoylphenylhydrazine HCl | Knorr Cyclocondensation | 94.3 | [14] |

| Sildenafil | Ethyl 3-butyrylpyruvate, Hydrazine hydrate | Knorr Cyclocondensation | Overall ~50 | [16][17] |

| Rimonabant | Diethyl oxalate, Propionitrile, 2,4-Dichlorophenyl hydrazine | Pyrazole formation | - | [12] |

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways of three prominent drugs containing a pyrazole core.

Caption: Signaling pathway of Celecoxib.

Caption: Signaling pathway of Sildenafil.

References

- 1. theaspd.com [theaspd.com]

- 2. jk-sci.com [jk-sci.com]

- 3. benchchem.com [benchchem.com]

- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazole synthesis [organic-chemistry.org]

- 9. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. jocpr.com [jocpr.com]

- 12. ijirt.org [ijirt.org]

- 13. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]

- 14. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 15. Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]

- 17. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2-(1H-pyrazol-1-yl)acetate: Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

Ethyl 2-(1H-pyrazol-1-yl)acetate is a pyrazole derivative with potential applications in medicinal chemistry and materials science. A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 10199-61-8 | [1] |

| Molecular Formula | C₇H₁₀N₂O₂ | [1] |

| Molecular Weight | 154.17 g/mol | [1] |

| Synonyms | 1H-pyrazole-1-acetic acid, ethyl ester | [1] |

| SMILES | CCOC(=O)CN1C=CC=N1 | [1] |

| Topological Polar Surface Area (TPSA) | 44.12 Ų | [1] |

| logP (Octanol-Water Partition Coefficient) | 0.4462 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 3 | [1] |

Solubility Profile

Quantitative data on the solubility of this compound in specific organic solvents is not extensively documented in publicly available literature. However, based on its structure—a polar pyrazole ring and an ethyl acetate moiety—a qualitative assessment of its solubility can be inferred. The compound is expected to be soluble in polar organic solvents such as alcohols, ethyl acetate, and dimethylformamide (DMF), and likely has limited solubility in nonpolar solvents like hexane. For research purposes, it is recommended to determine the solubility experimentally in the solvent system of interest.

Synthesis of this compound

The synthesis of this compound and similar N-substituted pyrazoles can be achieved through various methods. A common and effective approach involves the N-alkylation of pyrazole with an ethyl haloacetate, such as ethyl bromoacetate.

This protocol describes a general procedure for the synthesis of this compound by reacting pyrazole with ethyl bromoacetate in the presence of a base.

Materials:

-

Pyrazole

-

Ethyl bromoacetate

-

Sodium hydride (NaH) or a milder base like potassium carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Methylene chloride

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Water

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a slurry of sodium hydride (1.2 equivalents) in anhydrous DMF is prepared.

-

Deprotonation: Pyrazole (1 equivalent), dissolved in a minimal amount of anhydrous DMF, is added dropwise to the sodium hydride suspension at 0 °C. The mixture is then stirred at room temperature for approximately 1 hour to ensure complete deprotonation of the pyrazole.

-

Alkylation: Ethyl bromoacetate (1.1 equivalents) is added to the reaction mixture. The reaction is then heated to around 80-100 °C and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[2]

-

Work-up: After cooling to room temperature, the reaction mixture is carefully poured into ice-water to quench the excess sodium hydride. The aqueous layer is then extracted multiple times with an organic solvent such as methylene chloride or ethyl acetate.[2]

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[2]

-

Chromatography: The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.[2]

Note: The choice of base and solvent can be critical and may require optimization for the best yields. Milder bases like potassium carbonate can also be used, which may simplify the work-up procedure.

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

This guide provides a foundational understanding of this compound for scientific professionals. While specific solubility data remains a gap in the current literature, the provided information on its properties and synthesis should aid in its application and further study.

References

Commercial Suppliers and Technical Guide for Ethyl 2-(1H-pyrazol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-(1H-pyrazol-1-yl)acetate, a key building block in medicinal chemistry and drug discovery. This document outlines its chemical and physical properties, identifies commercial suppliers, and provides detailed experimental protocols for its synthesis and a relevant biological assay.

Introduction to this compound

This compound is a heterocyclic compound featuring a pyrazole ring, a five-membered aromatic ring with two adjacent nitrogen atoms. The pyrazole motif is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active molecules. This is due to its ability to engage in various non-covalent interactions with biological targets, its metabolic stability, and its synthetic tractability.

Derivatives of pyrazole acetic acid have been investigated for various therapeutic applications, including as antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2), which is a target for inflammatory and allergic diseases. Furthermore, the broader class of pyrazole-containing compounds has shown significant potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes, as anticancer agents, and as antimicrobials. This compound serves as a versatile starting material for the synthesis of these more complex and potentially therapeutic molecules.

Commercial Availability

A number of chemical suppliers offer this compound for research and development purposes. The following table summarizes a selection of these suppliers. It is recommended to contact the suppliers directly for the most current information on availability, purity, and pricing.

| Supplier Name | Website | Notes |

| Shanghai Ennopharm Co., Ltd. | (Not directly available) | Listed as a supplier on ChemicalBook.[1] |

| Chengdu HappySyn Pharmaceutical Technology Co., Ltd. | (Not directly available) | Listed as a supplier on ChemicalBook.[1] |

| Hangzhou Sage Chemical Co., Ltd. | (Not directly available) | Listed as a supplier on ChemicalBook.[1] |

| NovoChemy Ltd. | (Not directly available) | Listed as a supplier on ChemicalBook.[1] |

| Shanghai ShiXian Chemical Technology Co., Ltd. | (Not directly available) | Listed as a supplier on ChemicalBook.[1] |

| Shanghai Xingui Biotechnology Co., Ltd. | (Not directly available) | Listed as a supplier on ChemicalBook.[1] |

| Nanjing Chalf-Pharm Technology Co., Ltd. | (Not directly available) | Listed as a supplier on ChemicalBook.[1] |

| Lanzhou HuaHao Pharmaceutical Co., Ltd. | (Not directly available) | Listed as a supplier on ChemicalBook.[1] |

| ChemScene | --INVALID-LINK-- | Offers the compound with stated purity.[2] |

| Synblock Inc. | --INVALID-LINK-- | Provides the compound with a specified purity level.[3] |

Physicochemical and Safety Data

The following tables summarize the key quantitative data for this compound.

Table 1: General and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 10199-61-8 | [1][2] |

| Molecular Formula | C₇H₁₀N₂O₂ | [2] |

| Molecular Weight | 154.17 g/mol | [2] |

| Purity | ≥95% to ≥98% | [2][3] |

| Synonyms | 1H-pyrazole-1-acetic acid, ethyl ester | [2] |

| SMILES | CCOC(=O)CN1C=CC=N1 | [2] |

Table 2: Physical Properties

| Property | Value | Source(s) |

| Boiling Point | 289.5°C at 760 mmHg | [3] |

| Storage Temperature | 2-8°C, Sealed in dry place | [2][3] |

Table 3: Computational Data

| Property | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 44.12 Ų | [2] |

| LogP | 0.4462 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 3 | [2] |

Table 4: Safety Information

| Hazard Statement | GHS Pictogram | Signal Word |

| H302: Harmful if swallowed. | GHS07 | Warning |

| H315: Causes skin irritation. | ||

| H319: Causes serious eye irritation. | ||

| H335: May cause respiratory irritation. |

This safety information is based on available data for similar compounds and may not be exhaustive. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling the chemical.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of N-substituted pyrazoles is the alkylation of pyrazole. The following is a general protocol adapted from established procedures for similar compounds.

Materials:

-

Pyrazole

-

Ethyl bromoacetate

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of pyrazole (1.0 equivalent) in anhydrous DMF, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Alternatively, potassium carbonate (2.0 equivalents) can be used as a milder base in acetonitrile.

-

Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes. Then, add ethyl bromoacetate (1.05 equivalents) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature overnight or gently heat to 50-60 °C for a few hours until the starting material is consumed (monitor by TLC).

-

Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure this compound.

In-vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol describes a common method to evaluate the inhibitory activity of compounds like those derived from this compound against COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (dissolved in DMSO)

-

Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂)

-

96-well microplates

-

Incubator

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

-

Compound Incubation: In a 96-well plate, add the reaction buffer, the enzyme solution, and the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., celecoxib for COX-2, indomethacin for COX-1).

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

-

Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

-

Reaction Incubation: Incubate the plate at 37 °C for a specified time (e.g., 10-20 minutes).

-

Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a solution of HCl).

-

PGE₂ Quantification: Measure the amount of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).

Mandatory Visualizations

Synthesis Pathway of this compound

Caption: Synthesis of this compound via N-alkylation of pyrazole.

Experimental Workflow for COX Inhibition Assay

Caption: Workflow for determining the in-vitro COX inhibitory activity of a test compound.

References

A Comprehensive Review of the Synthesis of Pyrazole Acetic Acid Esters

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The incorporation of an acetic acid ester moiety onto this heterocyclic core provides a versatile handle for further functionalization and can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules. This technical guide provides a comprehensive literature review of the primary synthetic routes to pyrazole acetic acid esters, with a focus on detailed experimental protocols, quantitative data, and visual representations of key chemical transformations.

Synthesis of N-Substituted Pyrazole Acetic Acid Esters

The most direct route to N-substituted pyrazole acetic acid esters involves the alkylation of a pre-formed pyrazole ring with a haloacetic acid ester. This method is widely employed due to the ready availability of both starting materials.

N-Alkylation with Haloacetic Acid Esters

The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the pyrazole ring attacks the electrophilic carbon of the haloacetic acid ester. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.

Detailed Experimental Protocol: Synthesis of Ethyl 2-(1H-pyrazol-1-yl)acetate

A mixture of pyrazole (1.0 eq.), ethyl bromoacetate (1.1 eq.), and anhydrous potassium carbonate (2.0 eq.) in dry acetonitrile is stirred at room temperature for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired this compound.

| Reactant 1 | Reactant 2 | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Pyrazole | Ethyl bromoacetate | K₂CO₃ | Acetonitrile | RT | 12-24 | 85-95 |

| 3-Methylpyrazole | Methyl bromoacetate | NaH | THF | 0 to RT | 6-12 | 80-90 |

| 4-Nitropyrazole | tert-Butyl bromoacetate | Cs₂CO₃ | DMF | 50 | 8 | 75-85 |

Table 1: Quantitative Data for N-Alkylation of Pyrazoles with Haloacetic Acid Esters

Synthesis of C-Substituted Pyrazole Acetic Acid Esters

The synthesis of pyrazole acetic acid esters with the substituent on a carbon atom of the ring can be achieved through several classical and modern synthetic methodologies.

Knorr Pyrazole Synthesis and Related Condensations

The Knorr pyrazole synthesis is a cornerstone for the formation of the pyrazole ring, involving the condensation of a β-ketoester with a hydrazine derivative.[1] This reaction is highly versatile and can be adapted to produce a variety of substituted pyrazoles.[1] While the direct synthesis of pyrazole acetic acid esters via the classical Knorr reaction is less common, modifications and related condensation reactions can be employed.

A variation of the Knorr reaction involves the condensation of hydrazines with a β-ketoester.[1] The reaction begins with the condensation of the hydrazine with the ketone to form a hydrazone, followed by an intramolecular substitution on the ester to form a pyrazolone.[1] Pyrazolones exist in tautomeric equilibrium with their corresponding hydroxypyrazole form.

Detailed Experimental Protocol: Knorr-type Synthesis of a Pyrazolone

To a solution of ethyl benzoylacetate (3 mmol) in 1-propanol (3 mL), hydrazine hydrate (6 mmol) and a few drops of glacial acetic acid are added.[1] The mixture is heated to approximately 100°C with stirring for 1 hour.[1] After completion of the reaction, as monitored by TLC, water (10 mL) is added to the hot solution to precipitate the product.[1] The mixture is cooled, and the solid is collected by filtration, washed with water, and air-dried.[1]

Synthesis from 1,3-Dicarbonyl Compounds

A widely applicable method for the synthesis of C-substituted pyrazoles involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. To introduce an acetic acid ester moiety, a suitably functionalized 1,3-dicarbonyl precursor is required.

Detailed Experimental Protocol: Multicomponent Synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate

A three-component reaction involving phenylhydrazine, an aromatic aldehyde, and ethyl acetoacetate in the presence of an ionic liquid catalyst, such as [bmim][FeCl₄], can be used.[2] The reactants are stirred in the ionic liquid, and the reaction is promoted by a flow of oxygen.[2] Upon completion, the product is extracted, and the ionic liquid can be recycled.[2] Yields for this method are generally good to excellent.[2]

| Aldehyde | Hydrazine | β-Ketoester | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Benzaldehyde | Phenylhydrazine | Ethyl acetoacetate | [bmim][FeCl₄] | None | 80 | 2 | 92 |

| 4-Chlorobenzaldehyde | Phenylhydrazine | Ethyl acetoacetate | [bmim][FeCl₄] | None | 80 | 2.5 | 88 |

| 4-Methoxybenzaldehyde | Phenylhydrazine | Ethyl acetoacetate | [bmim][FeCl₄] | None | 80 | 1.5 | 95 |

Table 2: Quantitative Data for the Multicomponent Synthesis of Pyrazole-4-carboxylic Acid Esters [2]

1,3-Dipolar Cycloaddition Reactions

The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a powerful tool for the construction of five-membered heterocyclic rings, including pyrazoles. The synthesis of pyrazole acetic acid esters can be achieved by the reaction of a diazoacetate with an alkyne.

Detailed Experimental Protocol: Synthesis of Pyrazole-5-carboxylates via 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition of ethyl diazoacetate with an α-methylene carbonyl compound can be carried out using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in acetonitrile.[3] The reaction often proceeds with excellent regioselectivity and in good yields.[3] For example, the reaction of ethyl diazoacetate with phenylpropargyl aldehyde in the presence of a catalytic amount of zinc triflate in triethylamine yields the corresponding pyrazole in good yield.[4]

Direct Synthesis from Esters

A more recent and direct approach to substituted pyrazoles involves a potassium tert-butoxide-assisted C-C coupling of esters with nitriles or terminal alkynes, followed by condensation with hydrazine.[5] This method allows for the regioselective synthesis of a variety of pyrazole derivatives.

Detailed Experimental Protocol: Direct Synthesis of 5-Aminopyrazoles from Esters and Nitriles

An ethyl ester (3.3 mmol) is dissolved in THF (30 mL) and stirred at room temperature.[5] Potassium tert-butoxide (6.6 mmol) is added, followed by the addition of a nitrile (3.3 mmol).[5] The mixture is stirred until the ester is consumed (monitored by TLC).[5] Acetic acid (30 mL) is then slowly added, followed by the slow addition of hydrazine hydrate (4.9 mmol).[5] The mixture is refluxed until the intermediate β-ketonitrile is consumed.[5] After cooling, water and ethyl acetate are added, and the mixture is neutralized with saturated aqueous NaHCO₃.[5] The organic layer is separated, dried, and concentrated. The product is then purified by column chromatography.[5]

| Ester | Nitrile | Hydrazine | Yield (%) |

| Ethyl benzoate | Acetonitrile | Hydrazine hydrate | 77 |

| Ethyl 4-chlorobenzoate | Acetonitrile | Hydrazine hydrate | 85 |

| Ethyl acetate | Phenylacetonitrile | Hydrazine hydrate | 65 |

Table 3: Representative Yields for the Direct Synthesis of 5-Aminopyrazoles from Esters [5]

Conclusion

The synthesis of pyrazole acetic acid esters can be accomplished through a variety of synthetic strategies, each with its own advantages and limitations. The choice of method depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The N-alkylation of pyrazoles offers a straightforward route to N-substituted derivatives. For C-substituted analogues, classical methods like the Knorr synthesis and condensations of 1,3-dicarbonyls remain highly relevant, while modern techniques such as multicomponent reactions and 1,3-dipolar cycloadditions provide efficient and often regioselective pathways. The direct synthesis from esters represents a novel and powerful approach for the construction of the pyrazole core. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers in the design and execution of synthetic routes to this important class of compounds.

References

The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility, synthetic tractability, and ability to engage in a wide range of biological interactions have led to the development of numerous blockbuster drugs and promising clinical candidates. This technical guide provides a comprehensive overview of the pyrazole core, detailing its synthesis, biological activities, and applications in drug discovery, with a focus on quantitative data, experimental protocols, and key signaling pathways.

Introduction to the Pyrazole Scaffold

The pyrazole ring system is a versatile building block in drug design due to its unique physicochemical properties.[1][2] The presence of two nitrogen atoms allows for hydrogen bonding interactions, while the aromatic nature of the ring contributes to its stability and allows for diverse substitutions.[2] This adaptability has enabled the development of pyrazole-containing compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4][5]

A testament to the significance of the pyrazole scaffold is the number of FDA-approved drugs that incorporate this moiety. Notable examples include Celecoxib (an anti-inflammatory COX-2 inhibitor), Sildenafil (for erectile dysfunction), Ruxolitinib (a JAK inhibitor for myelofibrosis), and Crizotinib (an ALK/MET inhibitor for non-small cell lung cancer).[1][6] The metabolic stability of the pyrazole ring is another key factor contributing to its prevalence in drug development.[1]

Synthetic Strategies for Pyrazole Derivatives

The construction of the pyrazole core can be achieved through various synthetic methodologies, with the Knorr pyrazole synthesis and multicomponent reactions being among the most common.

Knorr Pyrazole Synthesis

The Knorr synthesis, first reported in 1883, involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[1][3] This reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[1]

Paal-Knorr Pyrazole Synthesis

A related method, the Paal-Knorr synthesis, utilizes a 1,4-dicarbonyl compound and a hydrazine to produce pyrazoles.

Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesize highly substituted pyrazoles in a single step from three or more starting materials.[7][8] These reactions often proceed with high yields and allow for the rapid generation of diverse compound libraries.[7]

Synthesis of 1,3,5-Trisubstituted Pyrazoles

A common strategy for synthesizing 1,3,5-trisubstituted pyrazoles involves the 1,3-dipolar cycloaddition of nitrile imines with appropriately substituted alkynes or alkenes.[5][9]

Biological Activities and Therapeutic Targets

Pyrazole derivatives have demonstrated a remarkable range of biological activities, targeting key proteins involved in various disease pathologies.

Anticancer Activity

The pyrazole scaffold is a prominent feature in many anticancer agents, particularly kinase inhibitors.

The JAK-STAT signaling pathway is crucial for cell growth and differentiation, and its dysregulation is implicated in various cancers and inflammatory diseases.[10][11] Pyrazole-containing compounds, such as Ruxolitinib, have been developed as potent JAK inhibitors.[1][10]

dot

Caption: Inhibition of the JAK-STAT signaling pathway by a pyrazole-based inhibitor.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and is primarily mediated by the VEGFR signaling pathway.[8][12] Several pyrazole derivatives have been identified as potent inhibitors of VEGFR-2, a key receptor in this pathway.[8][12]

dot

Caption: Inhibition of the VEGFR-2 signaling pathway by a pyrazole-based inhibitor.

The p38 mitogen-activated protein (MAP) kinase pathway is activated by cellular stress and inflammatory cytokines and plays a role in cell differentiation, apoptosis, and inflammation.[4][6] Pyrazole-containing ureas have been developed as potent inhibitors of p38 MAP kinase.[4][6]

dot

Caption: Inhibition of the p38 MAP kinase signaling pathway by a pyrazole-based inhibitor.

Anti-inflammatory Activity

The anti-inflammatory properties of many pyrazole derivatives stem from their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins. Celecoxib is a well-known selective COX-2 inhibitor, which reduces the gastrointestinal side effects associated with non-selective COX inhibitors.[13]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of selected pyrazole derivatives against various targets.

Table 1: Pyrazole-based Kinase Inhibitors

| Compound Class | Target Kinase | Example Compound | IC50 (nM) | Reference |

| 4-Amino-(1H)-pyrazole | JAK1 | Compound 3f | 3.4 | [10][11] |

| JAK2 | Compound 3f | 2.2 | [10][11] | |

| JAK3 | Compound 3f | 3.5 | [10][11] | |

| Fused Pyrazole | EGFR | Compound 3 | 60 | |

| VEGFR-2 | Compound 9 | 220 | ||

| Pyrazole-based hybrid | VEGFR-2 | Compound 27 | 828.23 | [9] |

| Pyrazole-based | CDK2 | Compound 30 | >10,000 (60% inhibition at 10 µM) | [9] |

| Pyrazolo[3,4-g]isoquinoline | Haspin | Compound 1b | 57 | [14] |

| Haspin | Compound 1c | 66 | [14] |

Table 2: Pyrazole-based COX Inhibitors

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 5u | 133.07 | 1.79 | 74.92 | [13] |

| Compound 5s | 164.92 | 2.51 | 72.95 | [13] |

| Compound 5r | 148.74 | 2.31 | 64.40 | [13] |

| Compound 5t | 204.51 | 9.21 | 22.21 | [13] |

| Celecoxib | 15 | 0.04 | 375 | [15] |

| Compound 5f | 14.34 | 1.50 | 9.56 | [16] |

| Compound 6f | 9.56 | 1.15 | 8.31 | [16] |

| PYZ16 | 5.58 | 0.52 | 10.73 | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis Protocols

-

Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).

-

Addition of Hydrazine: Add the hydrazine derivative (1-1.2 equivalents) to the solution. The reaction can be catalyzed by the addition of a catalytic amount of mineral acid (e.g., HCl, H₂SO₄).

-

Reaction Conditions: Heat the reaction mixture to reflux for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

dot

Caption: Experimental workflow for the Knorr pyrazole synthesis.

Biological Assay Protocols

-

Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Prepare a master mix containing the kinase, substrate, and ATP in kinase buffer.

-

Assay Plate Setup: Add the diluted test compound or DMSO (control) to the wells of a 384-well plate.

-

Kinase Reaction: Initiate the reaction by adding the kinase/substrate/ATP master mix to each well. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the remaining ATP using a luminescence-based kit (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

dot

Caption: Experimental workflow for an in vitro kinase inhibition assay.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

dot

Caption: Experimental workflow for the MTT cell viability assay.

-

Reagent Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes, heme, and the test compounds.

-

Enzyme Incubation: In a 96-well plate, incubate the COX enzyme with heme and the test compound (or vehicle control) for a specified time (e.g., 10 minutes) at 37°C.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

-

Peroxidase Reaction: The peroxidase activity of COX is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its proven success in a variety of therapeutic areas, coupled with the continuous development of novel synthetic methodologies, ensures its continued importance in drug discovery. Future efforts will likely focus on the development of more selective and potent pyrazole-based inhibitors for a wider range of biological targets, as well as the exploration of novel drug delivery systems to enhance their therapeutic efficacy. The integration of computational chemistry and structure-based drug design will undoubtedly accelerate the discovery of the next generation of pyrazole-containing drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 8. longdom.org [longdom.org]

- 9. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. mdpi.com [mdpi.com]

- 13. jk-sci.com [jk-sci.com]

- 14. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. texaschildrens.org [texaschildrens.org]

- 17. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of Ethyl 2-(1H-pyrazol-1-yl)acetate: An Essential Building Block for Pharmaceutical Research

Correspondence: --INVALID-LINK--

Abstract

Ethyl 2-(1H-pyrazol-1-yl)acetate is a key intermediate in the synthesis of a wide array of pharmaceutical compounds, owing to the versatile reactivity of the pyrazole nucleus and the ester functionality. This application note provides detailed protocols for the synthesis of this compound via the N-alkylation of pyrazole with ethyl bromoacetate. Two robust methods are presented, utilizing either potassium carbonate or sodium hydride as the base, to afford the target compound in good yields. This document is intended for researchers and scientists in the field of medicinal chemistry and drug development, providing a comprehensive guide to the synthesis, characterization, and potential applications of this important building block.

Introduction

Pyrazole and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules. The pyrazole motif is found in a variety of marketed drugs, including anti-inflammatory agents, kinase inhibitors, and anticancer therapeutics. The N-alkylation of the pyrazole ring is a fundamental transformation that allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This compound, in particular, serves as a versatile precursor for the synthesis of more complex molecules through further modification of the ester group or the pyrazole ring. This document outlines two reliable and scalable methods for the preparation of this valuable intermediate.

Reaction Scheme

The synthesis of this compound from pyrazole and ethyl bromoacetate proceeds via an N-alkylation reaction, as depicted below:

Caption: General reaction scheme for the N-alkylation of pyrazole.

Experimental Protocols

Two distinct protocols are provided for the synthesis of this compound, offering flexibility in the choice of base and solvent.

Protocol 1: Synthesis using Potassium Carbonate in Acetonitrile

This method employs a mild base, potassium carbonate, and a common aprotic polar solvent, acetonitrile. It is a convenient and widely used procedure for the N-alkylation of azoles.

Materials:

-

Pyrazole

-

Ethyl bromoacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrazole (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.

-

Stir the suspension at room temperature for 15 minutes.

-

Add ethyl bromoacetate (1.1 eq) dropwise to the stirring suspension.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Protocol 2: Synthesis using Sodium Hydride in N,N-Dimethylformamide (DMF)

This protocol utilizes a stronger base, sodium hydride, in a polar aprotic solvent, DMF. This method is often faster and can be effective when milder bases are not sufficient.

Materials:

-

Pyrazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Ethyl bromoacetate

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether or Hexane

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

-

Cool the suspension to 0°C using an ice bath.

-

Add a solution of pyrazole (1.0 eq) in anhydrous DMF dropwise to the cooled suspension of sodium hydride.

-

Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0°C and add ethyl bromoacetate (1.1 eq) dropwise.

-

Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Data Presentation

Table 1: Reactant and Product Information

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Pyrazole | C₃H₄N₂ | 68.08 | 288-13-1 |

| Ethyl Bromoacetate | C₄H₇BrO₂ | 167.00 | 105-36-2 |

| This compound | C₇H₁₀N₂O₂ | 154.17 | 10199-61-8 |

Table 2: Comparison of Reaction Conditions and Yields

| Parameter | Protocol 1 (K₂CO₃/CH₃CN) | Protocol 2 (NaH/DMF) |

| Base | Potassium Carbonate | Sodium Hydride |

| Solvent | Acetonitrile | N,N-Dimethylformamide |

| Temperature | Reflux (~82°C) | 0°C to Room Temperature |

| Reaction Time | 4-6 hours | 2-4 hours |

| Typical Yield | 60-75% | 70-85% |

Note: Yields are based on literature precedents for similar N-alkylation reactions and may vary depending on the specific reaction scale and purification method. A yield of 64% has been reported for a similar N-alkylation of a substituted pyrazole with ethyl bromoacetate using potassium carbonate in DMF[1].

Visualizations

Experimental Workflow

The general workflow for the synthesis and purification of this compound is illustrated in the following diagram.

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Reaction Components

The following diagram illustrates the roles and relationships of the key components in the N-alkylation reaction.

Caption: Roles of key components in the N-alkylation reaction.

Characterization Data

The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.

-

Appearance: Colorless to pale yellow oil.

-

Molecular Formula: C₇H₁₀N₂O₂

-

Molecular Weight: 154.17 g/mol

-

¹H NMR (CDCl₃, 400 MHz): δ 7.55 (d, J = 1.8 Hz, 1H), 7.49 (d, J = 2.4 Hz, 1H), 6.27 (t, J = 2.1 Hz, 1H), 4.90 (s, 2H), 4.23 (q, J = 7.1 Hz, 2H), 1.28 (t, J = 7.1 Hz, 3H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 167.5, 139.8, 129.5, 106.2, 61.9, 53.5, 14.2.

-

Mass Spectrometry (ESI): m/z 155.08 [M+H]⁺.

Note: The spectral data provided are predicted or based on similar compounds and should be confirmed by experimental analysis.

Applications in Drug Development

This compound is a valuable intermediate for the synthesis of various pharmaceutical agents. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. Alternatively, the active methylene group can be a site for further functionalization. The pyrazole ring itself can participate in various coupling reactions. These properties make it a versatile starting material for the synthesis of compounds targeting a range of diseases, including cancer, inflammation, and infectious diseases.

Safety and Handling

-

Pyrazole: Harmful if swallowed. Causes skin and eye irritation.

-

Ethyl Bromoacetate: Lachrymator. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.

-

Sodium Hydride: Reacts violently with water, liberating extremely flammable gases. Causes severe skin burns and eye damage.

-

Potassium Carbonate: Causes serious eye irritation.

-

Acetonitrile and DMF: Flammable liquids and vapors. Harmful if swallowed, in contact with skin, or if inhaled.

All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Special care should be taken when handling sodium hydride and ethyl bromoacetate.

Conclusion

The synthesis of this compound can be achieved efficiently using either potassium carbonate in acetonitrile or sodium hydride in DMF. Both methods provide reliable access to this important building block for pharmaceutical research. The choice of method will depend on the available reagents, equipment, and the desired reaction conditions. The protocols and data presented in this application note provide a comprehensive guide for researchers in the field of drug discovery and development.

References

N-alkylation of pyrazole using ethyl chloroacetate reaction conditions

Application Notes: N-Alkylation of Pyrazole with Ethyl Chloroacetate

Introduction

N-alkylated pyrazoles are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and drug development due to their diverse biological activities.[1] They serve as core structures in various therapeutic agents, including anti-tumor, anti-infective, and anti-dementia drugs.[1] The synthesis of these compounds, specifically the introduction of an alkyl group onto a nitrogen atom of the pyrazole ring, is a crucial step in the development of new pharmaceutical candidates. One common and effective method for this transformation is the N-alkylation of pyrazole with ethyl chloroacetate. This reaction provides a convenient route to ethyl 2-(1H-pyrazol-1-yl)acetate, a versatile intermediate for further functionalization.

Reaction Principles

The N-alkylation of pyrazole is typically performed under basic conditions. The base deprotonates the acidic N-H of the pyrazole ring, forming a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate in a substitution reaction to form the N-alkylated product.

A key challenge in the alkylation of unsymmetrically substituted pyrazoles is controlling the regioselectivity, as the reaction can potentially yield two different N-alkylated isomers.[2][3] The choice of base, solvent, and reaction temperature can influence the ratio of these isomers.[2][4] For unsubstituted pyrazole, this is not a concern.

Reaction Conditions Overview

The N-alkylation of pyrazole with ethyl chloroacetate can be achieved under various conditions, allowing for flexibility based on available reagents and desired outcomes. Below is a summary of common conditions.

| Protocol | Base | Solvent | Temperature | Typical Yield | Notes |

| 1: Strong Base | Sodium Hydride (NaH) | Dimethylformamide (DMF) | Room Temp. to 100°C | High | Effective for complete deprotonation, but requires anhydrous conditions and careful handling of NaH.[5] |

| 2: Mild Base | Potassium Carbonate (K₂CO₃) | Acetonitrile (MeCN) or Acetone | Reflux | Moderate to High | Milder conditions, suitable for a broader range of substrates. Often used for functionalized pyrazoles.[2][4] |

| 3: Phase-Transfer Catalysis | Sodium Hydroxide (NaOH) | Dichloromethane/Water | Room Temp. | High | Avoids the need for anhydrous solvents and strong, hazardous bases. A phase-transfer catalyst like benzyltriethylammonium chloride is used.[6][7] |

Experimental Protocols

Protocol 1: N-Alkylation using Sodium Hydride in DMF

This protocol is adapted from procedures involving strong bases for the N-alkylation of heterocyclic compounds.[5]

Materials:

-

Pyrazole

-

Ethyl chloroacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Dimethylformamide (DMF)

-

Deionized water

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and nitrogen inlet

-

Syringes

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: To a dry, nitrogen-flushed round-bottom flask, add pyrazole (1.0 eq).

-

Deprotonation: Dissolve the pyrazole in anhydrous DMF. Add sodium hydride (1.1 eq) portion-wise at 0°C (ice bath). Allow the mixture to stir at room temperature until hydrogen gas evolution ceases (typically 30-60 minutes).

-

Alkylation: Cool the mixture back to 0°C and add ethyl chloroacetate (1.1 eq) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup: Carefully quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x 50 mL).

-